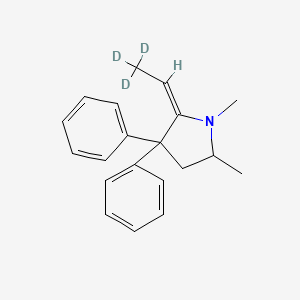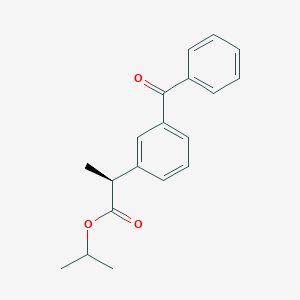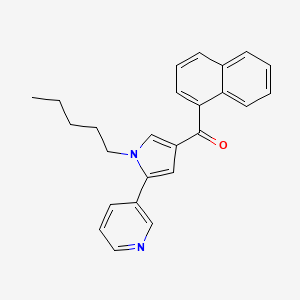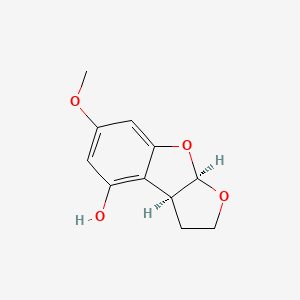
Estradiol Impurity 11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estradiol Impurity 11 is a byproduct or degradation product of estradiol, a naturally occurring estrogen hormone. Estradiol is primarily involved in the regulation of the female reproductive system and secondary sexual characteristics. Impurities like this compound are often studied to understand the stability, efficacy, and safety of pharmaceutical formulations containing estradiol.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Estradiol Impurity 11 typically involves the degradation of estradiol under specific conditions. One common method involves the use of high-performance liquid chromatography (HPLC) to isolate and identify the impurity from estradiol samples . The degradation can be induced by various factors such as light, heat, and pH changes.
Industrial Production Methods
In an industrial setting, the production of this compound is not typically a goal but rather a byproduct of the manufacturing process of estradiol. The impurity is usually monitored and controlled to ensure the purity and quality of the final estradiol product. Techniques such as supercritical fluid chromatography (SFC) and HPLC are employed to detect and quantify the impurity .
化学反応の分析
Types of Reactions
Estradiol Impurity 11 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the gain of electrons or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of estrone, while reduction could yield dihydroestradiol .
科学的研究の応用
Estradiol Impurity 11 is primarily studied in the context of pharmaceutical research to ensure the safety and efficacy of estradiol-containing medications. Its presence and concentration are critical parameters in the quality control of hormone replacement therapies and other estradiol-based treatments . Additionally, understanding the impurity’s behavior can provide insights into the stability and degradation pathways of estradiol, which is valuable for developing more stable formulations.
作用機序
The mechanism
特性
CAS番号 |
92817-11-3 |
|---|---|
分子式 |
C18H23FO2 |
分子量 |
290.4 g/mol |
IUPAC名 |
(8R,9S,13S,14S,16R,17S)-16-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1 |
InChIキー |
KDLLNMRYZGUVMA-PNVOZDDCSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2O)F)CCC4=C3C=CC(=C4)O |
正規SMILES |
CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


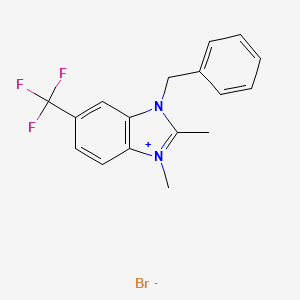
![[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate;hydrochloride](/img/structure/B13411518.png)

![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13411524.png)

![Diethyl[3-(hydroxyamino)propyl]phosphonate](/img/structure/B13411534.png)
![1-Ethoxy-3-[4-(3-propan-2-ylsulfanylpropoxyamino)phenoxy]propan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B13411538.png)

